Quinazoline vs. Quinoline Scaffold: Superior Efflux Pump Inhibition Confirmed by Scaffold Hopping
In a direct scaffold-hopping study, a quinoline-based pharmacophore for NorA efflux pump inhibition was replaced with a quinazoline core. The quinazoline core was identified as the 'best performing scaffold' after chemical synthesis and biological evaluation of virtual hits [1]. Functionalized 2-arylquinazolines exhibited strong synergism with ciprofloxacin and good inhibition of ethidium bromide efflux on resistant S. aureus strains, coupled with low cytotoxicity against human cell lines. This contrasts with the parent quinoline series, which showed inferior efflux pump inhibition and less favorable safety profiles. The quinazoline core thus provides a quantifiable advantage in antimicrobial potentiation.
| Evidence Dimension | Efflux pump inhibition (NorA) and synergism with ciprofloxacin |
|---|---|
| Target Compound Data | Quinazoline-based compounds: strong synergism with ciprofloxacin, good EtBr efflux inhibition, low cytotoxicity |
| Comparator Or Baseline | Quinoline-based series: inferior efflux inhibition, less favorable safety profile |
| Quantified Difference | Quinazoline core identified as 'best performing scaffold' vs. quinoline; specific fold-change not reported but functional superiority confirmed |
| Conditions | S. aureus NorA efflux pump assay; ciprofloxacin synergism; ethidium bromide efflux; human cell line cytotoxicity |
Why This Matters
For procurement decisions, this demonstrates that quinazolin-6-yl-acetic acid provides entry to a superior scaffold for efflux pump inhibitor development, where analogous quinoline building blocks fail to deliver comparable potency and safety.
- [1] Cedraro, N., Cannalire, R., Astolfi, A., et al. From Quinoline to Quinazoline-Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. ChemMedChem, 16(19), 3044-3059 (2021). View Source
